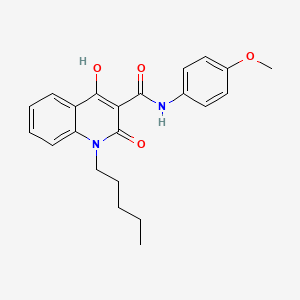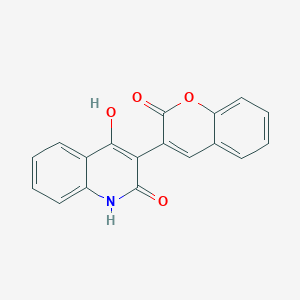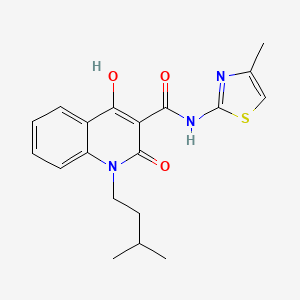
1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as ACQ, is a synthetic compound that belongs to the quinolone family. This compound has been extensively studied due to its potential therapeutic applications in various fields such as cancer research, microbiology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide prevents the replication of cancer cells and inhibits the growth of bacteria and fungi.
Biochemical and Physiological Effects:
1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis, a process of programmed cell death. 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. In addition, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its broad spectrum of activity. 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be effective against various cancer cells, bacteria, and fungi. Another advantage is its low toxicity, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its poor solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the structure-activity relationship of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide to identify more potent analogs. Furthermore, the potential use of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination therapy with other drugs should be explored. Finally, the development of novel drug delivery systems to improve the bioavailability and efficacy of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide should be investigated.
Conclusion:
In conclusion, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has potential therapeutic applications in various fields such as cancer research, microbiology, and pharmacology. The synthesis of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves several steps, and it has been extensively studied for its potential therapeutic applications. 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of topoisomerase II, induces apoptosis, and has anti-inflammatory properties. 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzophenone to form 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate is then reacted with allyl isocyanate to form 1-allyl-N-(2-chlorophenyl)-2-chlorobenzamide. Finally, the compound is subjected to hydrolysis and subsequent cyclization to form 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. In cancer research, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential use as an antibacterial and antifungal agent. In addition, 1-allyl-N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-11-22-15-10-6-3-7-12(15)17(23)16(19(22)25)18(24)21-14-9-5-4-8-13(14)20/h2-10,23H,1,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVILYLZZFANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)



![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
